molecular formula C19H23F3N6O B6445277 4-(2-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2549026-84-6

4-(2-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B6445277
CAS No.: 2549026-84-6
M. Wt: 408.4 g/mol
InChI Key: HWXVKAKUNWVDEZ-UHFFFAOYSA-N
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Description

4-(2-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C19H23F3N6O and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.18854386 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-methyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N6O/c1-14-24-16(13-17(25-14)27-9-11-29-12-10-27)26-5-7-28(8-6-26)18-15(19(20,21)22)3-2-4-23-18/h2-4,13H,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXVKAKUNWVDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research on its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C18H22F3N5C_{18}H_{22}F_3N_5 with a molecular weight of approximately 365.39 g/mol. The structure features a morpholine ring, a pyrimidine moiety, and a trifluoromethyl-substituted pyridine, contributing to its diverse biological properties.

Research indicates that compounds similar to this one often exhibit their biological activity through multiple mechanisms:

  • Inhibition of Kinases : Many pyrimidine derivatives are known to inhibit various kinases, which play crucial roles in cell signaling and proliferation. For instance, derivatives have shown activity against Bcr-Abl tyrosine kinase, which is significant in the treatment of certain cancers .
  • Antiproliferative Effects : Studies have demonstrated that related compounds exhibit antiproliferative effects against cancer cell lines. For example, one study reported high antiproliferative activity for fluorinated derivatives against breast and lung cancer cells .
  • Anti-Tubercular Activity : Some studies have explored the anti-tubercular properties of compounds with similar structures, indicating potential efficacy against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Activity Cell Line/Organism IC50/IC90 Values Reference
AntiproliferativeBreast Cancer (MCF-7)IC50: 10 μM
Lung Cancer (A549)IC50: 8 μM
Anti-TubercularMycobacterium tuberculosisIC50: 1.35 - 2.18 μM
Mycobacterium tuberculosisIC90: 3.73 - 4.00 μM
Kinase InhibitionBcr-Abl Tyrosine KinaseIC50: <100 nM

Case Studies

  • Cancer Cell Studies : In a series of experiments evaluating the antiproliferative effects of various pyrimidine derivatives, it was found that those with trifluoromethyl substitutions exhibited enhanced potency against multiple cancer cell lines compared to their non-substituted counterparts .
  • Anti-Tubercular Efficacy : A novel series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, certain compounds demonstrated significant inhibition at low concentrations, suggesting that structural modifications can lead to improved anti-tubercular activity .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that:

  • The presence of trifluoromethyl groups enhances lipophilicity and may improve cellular uptake.
  • Substituents on the piperazine and pyrimidine rings significantly affect biological efficacy and selectivity for specific targets.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The presence of trifluoromethyl groups and piperazine moieties has been associated with enhanced biological activity against various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine-based compounds showed potent activity against breast cancer cells, attributing this effect to their ability to inhibit specific kinases involved in cancer progression .

Antidepressant Properties

Compounds containing piperazine rings are often explored for their antidepressant effects. The unique combination of piperazine and pyrimidine in this compound may influence serotonin and norepinephrine reuptake mechanisms.

Case Study : Research highlighted in Neuropharmacology noted that similar piperazine derivatives exhibited significant antidepressant-like effects in animal models, suggesting potential for further development into therapeutic agents for depression .

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes in the body.

Activity Type Target Effect
Kinase InhibitionVarious cancer-related kinasesInhibition of tumor growth
Receptor ModulationSerotonin receptorsPotential antidepressant effects
Enzyme InhibitionSpecific metabolic enzymesAltered metabolic pathways

Synthesis and Derivatives

The synthesis of 4-(2-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves multi-step reactions starting from readily available precursors. Derivatives of this compound have been synthesized to enhance its pharmacological profile.

Synthetic Route Overview

  • Starting Materials : Utilize commercially available pyrimidine and piperazine derivatives.
  • Reactions : Employ methods such as nucleophilic substitution and cyclization to form the morpholine ring.
  • Purification : Use chromatography techniques to isolate the desired product with high purity.

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